molecular formula C19H16N4O2 B14959534 4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one

4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one

Cat. No.: B14959534
M. Wt: 332.4 g/mol
InChI Key: MXMRYDLUNXVNKN-UHFFFAOYSA-N
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Description

4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one is a complex organic compound with the molecular formula C19H16N4O2 and a molecular weight of 332.36 g/mol This compound features a quinoline and pyridine moiety linked through a carbonyl group to a piperazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-(pyridin-2-yl)quinoline-4-carboxylic acid with piperazin-2-one under specific conditions . The reaction may require catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various piperazine derivatives .

Scientific Research Applications

4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline and piperazine derivatives, such as:

Uniqueness

What sets 4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one apart is its unique combination of a quinoline and pyridine moiety linked to a piperazinone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

4-(2-pyridin-2-ylquinoline-4-carbonyl)piperazin-2-one

InChI

InChI=1S/C19H16N4O2/c24-18-12-23(10-9-21-18)19(25)14-11-17(16-7-3-4-8-20-16)22-15-6-2-1-5-13(14)15/h1-8,11H,9-10,12H2,(H,21,24)

InChI Key

MXMRYDLUNXVNKN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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